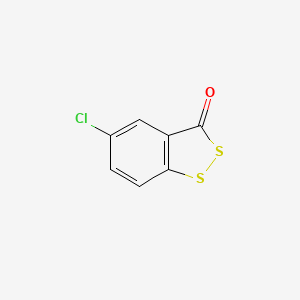
5-Chloro-3H-1,2-benzodithiol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3H-1,2-benzodithiol-3-one is a heterocyclic compound with the molecular formula C7H4ClOS2 It is a derivative of 1,2-benzodithiol-3-one, where a chlorine atom is substituted at the 5th position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3H-1,2-benzodithiol-3-one typically involves the chlorination of 1,2-benzodithiol-3-one. One common method is the reaction of 1,2-benzodithiol-3-one with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a low temperature to prevent over-chlorination and to ensure the selective substitution at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3H-1,2-benzodithiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: LiAlH4, NaBH4; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Substitution: Formation of substituted benzodithiol derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-3H-1,2-benzodithiol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a sulfur-transferring agent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3H-1,2-benzodithiol-3-one involves its ability to interact with various molecular targets and pathways. The compound can act as a sulfur donor, facilitating the formation of sulfur-containing bonds in biological and chemical systems. Its reactivity with nucleophiles and electrophiles allows it to participate in diverse chemical reactions, influencing cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzodithiol-3-one: The parent compound without the chlorine substitution.
5-Bromo-3H-1,2-benzodithiol-3-one: A similar compound with a bromine atom instead of chlorine.
3H-1,2-Benzodithiol-3-one 1,1-dioxide:
Uniqueness
5-Chloro-3H-1,2-benzodithiol-3-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. The chlorine substitution can influence the compound’s electronic structure, making it more reactive towards certain nucleophiles and electrophiles compared to its non-chlorinated analogs.
Propiedades
Número CAS |
138553-26-1 |
|---|---|
Fórmula molecular |
C7H3ClOS2 |
Peso molecular |
202.7 g/mol |
Nombre IUPAC |
5-chloro-1,2-benzodithiol-3-one |
InChI |
InChI=1S/C7H3ClOS2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H |
Clave InChI |
CPGSEUYINMZOAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


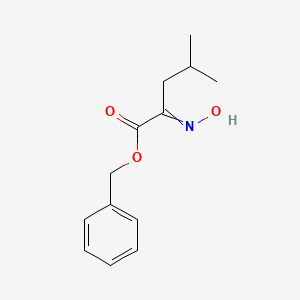
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
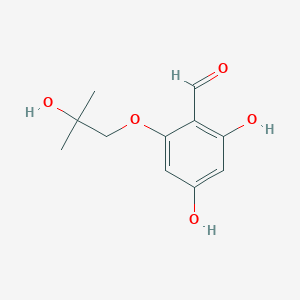
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)

![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)

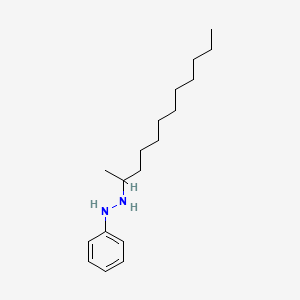
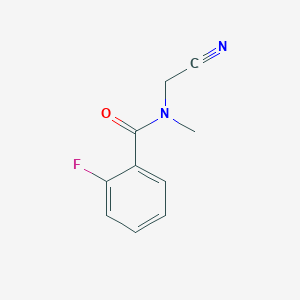

![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)

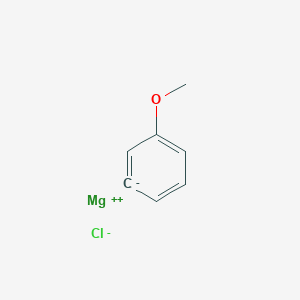
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)
